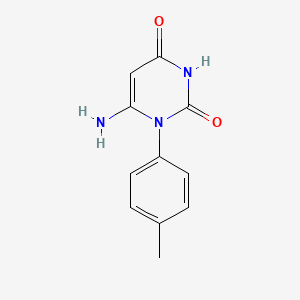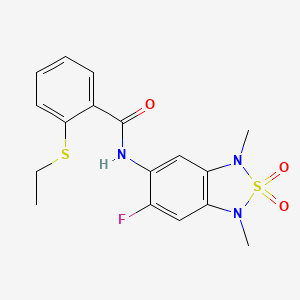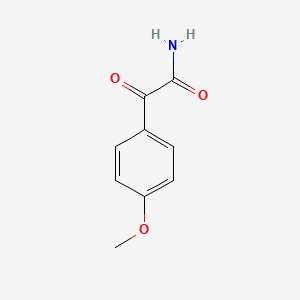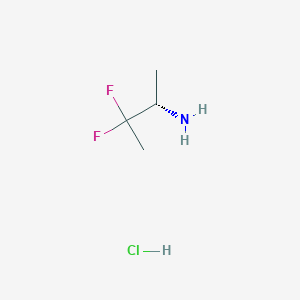
Boc-Phe(3-Me)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-Phe(3-Me)-OH: tert-butoxycarbonyl-3-methyl-L-phenylalanine , is a derivative of the amino acid phenylalanine. It is commonly used in peptide synthesis due to its protective group, tert-butoxycarbonyl (Boc), which prevents unwanted reactions at the amino group during synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis of Boc-Phe(3-Me)-OH typically begins with 3-methyl-L-phenylalanine.
Protection of the Amino Group: The amino group of 3-methyl-L-phenylalanine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature.
Purification: The product is purified by recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Automated Reactors: Reactions are carried out in automated reactors to ensure consistent quality and yield.
Purification: Industrial purification methods such as large-scale chromatography or crystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: Boc-Phe(3-Me)-OH undergoes deprotection reactions to remove the Boc group. This is typically achieved using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It participates in peptide coupling reactions, where the carboxyl group reacts with the amino group of another amino acid or peptide to form peptide bonds. Common reagents include carbodiimides like N,N’-diisopropylcarbodiimide (DIC) and coupling additives like hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products:
Deprotected Amino Acid: Removal of the Boc group yields 3-methyl-L-phenylalanine.
Peptides: Coupling reactions produce peptides with this compound as one of the residues.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Boc-Phe(3-Me)-OH is widely used in the synthesis of peptides and proteins. Its Boc group protects the amino group during the coupling reactions, ensuring selective formation of peptide bonds.
Biology:
Enzyme Studies: It is used in the study of enzyme-substrate interactions, particularly in the design of enzyme inhibitors and substrates.
Medicine:
Drug Development: this compound is utilized in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides.
Industry:
Biotechnology: It is employed in the production of synthetic peptides for research and industrial applications, including the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
Peptide Bond Formation: Boc-Phe(3-Me)-OH participates in peptide bond formation through nucleophilic attack of the amino group on the carboxyl group of another amino acid or peptide. The Boc group protects the amino group during this process, preventing side reactions.
Deprotection: The Boc group is removed under acidic conditions, exposing the free amino group for further reactions.
Molecular Targets and Pathways:
Enzyme Inhibition: In enzyme studies, peptides containing this compound can act as inhibitors by mimicking natural substrates and binding to the active site of enzymes.
Vergleich Mit ähnlichen Verbindungen
tert-Butoxycarbonyl-L-phenylalanine (Boc-Phe-OH): Similar to Boc-Phe(3-Me)-OH but without the methyl group on the phenyl ring.
tert-Butoxycarbonyl-4-methyl-L-phenylalanine (Boc-Phe(4-Me)-OH): Similar to this compound but with the methyl group at the 4-position of the phenyl ring.
tert-Butoxycarbonyl-3-hydroxy-L-phenylalanine (Boc-Phe(3-OH)-OH): Similar to this compound but with a hydroxyl group instead of a methyl group at the 3-position.
Uniqueness:
Methyl Group Position: The presence of the methyl group at the 3-position of the phenyl ring in this compound distinguishes it from other Boc-protected phenylalanine derivatives. This structural variation can influence the compound’s reactivity and interactions in peptide synthesis and enzyme studies.
Eigenschaften
IUPAC Name |
(2S)-3-(3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-6-5-7-11(8-10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBXWMALJNZDOM-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00921524 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-06-2 |
Source


|
| Record name | N-[tert-Butoxy(hydroxy)methylidene]-3-methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00921524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2503563.png)

![methyl 4-(2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2503565.png)
![2-(2,4-dichlorophenyl)-1-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B2503566.png)
![1-(4,7-dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2503567.png)
![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2503568.png)

![2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2503574.png)

![2-Chloro-5-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B2503576.png)
![2-methylbutyl 2-amino-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2503580.png)
